REACTION_SMILES
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[CH3:21][CH2:22][OH:23].[H:19][H:20].[O:1]=[C:2]1[O:3][CH2:4][CH2:5][N:6]1[CH:7]([C:8](=[O:9])[O:10][CH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)[CH3:18]>>[O:1]=[C:2]1[O:3][CH2:4][CH2:5][N:6]1[CH:7]([C:8](=[O:9])[OH:10])[CH3:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C(=O)OCc1ccccc1)N1CCOC1=O
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Name
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Type
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product
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Smiles
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CC(C(=O)O)N1CCOC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |